An In-depth Technical Guide to Anastrozole-d3 Dimer Impurity: Synthesis, Characterization, and Analytical Control
An In-depth Technical Guide to Anastrozole-d3 Dimer Impurity: Synthesis, Characterization, and Analytical Control
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the Anastrozole-d3 Dimer Impurity, a critical molecule in the landscape of pharmaceutical analysis. As a senior application scientist, the following sections will delve into the core chemical properties, formation mechanisms, and the rigorous analytical methodologies required for the control of this and related impurities in Anastrozole, a potent aromatase inhibitor. The insights provided herein are grounded in established scientific principles and regulatory expectations, aiming to empower professionals in drug development and quality control.
Core Characteristics of Anastrozole-d3 Dimer Impurity
The Anastrozole-d3 Dimer Impurity is a stable isotope-labeled version of the corresponding Anastrozole Dimer Impurity. Labeled compounds of this nature are indispensable in modern pharmaceutical analysis, often serving as internal standards for quantitative assays due to their similar chemical and physical properties to the unlabeled analyte, but with a distinct mass spectrometric signature.[1][2]
Chemical Identity and Properties
A precise understanding of the impurity's fundamental properties is the bedrock of any analytical strategy. The key identifiers for Anastrozole-d3 Dimer Impurity are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1329809-14-4 | [3][4] |
| Molecular Formula | C₃₀H₂₈D₃N₉ | [3][4] |
| Molecular Weight | 520.65 g/mol | [4] |
| Chemical Name | 2,3-Bis[3-(1-cyano-1-(methyl-d3)ethyl)-5-(1H,1,2,3-triazole-1-ylmethyl)phenyl]-2-methylpropionitrile | [1] |
| Synonyms | Labeled Anastrozole Dimer Impurity | [1] |
| Application | Labeled impurity of Anastrozole, used as a reference standard in analytical applications. | [1][2] |
The non-labeled counterpart, Anastrozole Dimer Impurity, is recognized by pharmacopeias as Anastrozole EP Impurity B and Anastrozole USP Related Compound C, highlighting its regulatory significance.[5]
| Property | Value | Source(s) |
| CAS Number | 1216898-82-6 | [6] |
| Molecular Formula | C₃₀H₃₁N₉ | [6] |
| Molecular Weight | 517.63 g/mol | [5] |
| IUPAC Name | 2,3-bis[3-(2-cyanopropan-2-yl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | [6] |
Mechanistic Insights into Dimer Formation
The control of any process-related impurity begins with a thorough understanding of its formation pathway. The Anastrozole Dimer Impurity is not a degradation product but rather a by-product of the synthesis process.[7][8] Its formation is a critical concern during the final step of Anastrozole synthesis, which involves the N-alkylation of 1,2,4-triazole with a substituted benzyl bromide intermediate, specifically 2,2'-(5-(bromomethyl)-1,3-phenylene)bis(2-methylpropanenitrile).
The primary reaction is a nucleophilic substitution where the triazole anion displaces the bromide ion. However, a competing side-reaction can lead to the formation of the dimeric impurity through a self-condensation mechanism. This is often facilitated by the basic conditions required to deprotonate the 1,2,4-triazole. Instead of the intended nucleophilic attack by the triazole, a carbanion formed from another molecule of the benzyl bromide starting material can attack the benzylic carbon, resulting in a new carbon-carbon bond and the subsequent dimer.
Caption: Competing reaction pathways in the final step of Anastrozole synthesis.
Strategies for Impurity Control
A robust synthetic process is designed to maximize the yield of the active pharmaceutical ingredient (API) while minimizing impurity formation. For the dimeric impurity, control strategies focus on optimizing the final alkylation step:
-
Choice of Base and Solvent: The selection of the base and solvent system is paramount. A base must be strong enough to deprotonate the triazole efficiently without promoting the self-condensation of the benzyl bromide.
-
Reaction Temperature: Lowering the reaction temperature can often disproportionately slow down the rate of side-reactions compared to the main reaction, thereby enhancing selectivity towards Anastrozole.
-
Stoichiometry of Reactants: The molar ratio of 1,2,4-triazole to the benzyl bromide intermediate should be carefully optimized to favor the desired reaction.
Analytical Methodologies for Impurity Profiling
Ensuring the purity of Anastrozole requires validated, stability-indicating analytical methods capable of separating the API from its process-related impurities and degradation products.[9][10] High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is the most common technique for this purpose.[10]
A Validated Stability-Indicating RP-HPLC Method
The following protocol outlines a typical reversed-phase HPLC method for the impurity profiling of Anastrozole. This method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for quality control and stability testing.[9][11]
Experimental Protocol: RP-HPLC for Anastrozole Impurity Profiling
-
Instrumentation:
-
A standard HPLC system equipped with a UV detector.
-
-
Chromatographic Conditions:
-
Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size.[10][12]
-
Mobile Phase A: 0.01M Potassium dihydrogen orthophosphate, with pH adjusted to 2.5 using orthophosphoric acid.
-
Mobile Phase B: Acetonitrile and Methanol in a 70:30 (v/v) ratio.
-
Gradient Program: A time-dependent gradient program should be developed to ensure optimal separation of all known impurities.
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.[10]
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Anastrozole sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration.
-
-
Method Validation (as per ICH Q2 R1):
-
Specificity: Demonstrate the method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present, including impurities, degradants, and matrix components. This is often achieved through forced degradation studies and analysis of spiked samples.[9][11]
-
Linearity: Establish a linear relationship between the concentration of the impurity and the analytical response over a defined range.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified, respectively.[9]
-
Accuracy: Assess the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
-
Precision: Evaluate the method's repeatability (intra-assay precision) and intermediate precision (inter-assay precision).
-
Caption: Workflow for Anastrozole impurity profiling and method validation.
Forced Degradation Studies
To establish the stability-indicating nature of an analytical method, forced degradation studies are essential.[10][13] Anastrozole should be subjected to stress conditions as per ICH guidelines, including acid and base hydrolysis, oxidation, and exposure to heat and light.[10][11] The analytical method must be capable of resolving the Anastrozole peak from any degradation products formed, including potential dimeric structures, thus proving its suitability for stability testing.[9]
Conclusion
The Anastrozole-d3 Dimer Impurity and its non-labeled counterpart are significant entities in the quality control of Anastrozole. A comprehensive understanding of the dimer's formation mechanism is crucial for the development of robust synthetic processes that minimize its presence. Furthermore, the implementation of rigorously validated, stability-indicating analytical methods, such as the RP-HPLC method detailed in this guide, is a non-negotiable aspect of ensuring the safety and efficacy of the final drug product. The use of labeled standards like Anastrozole-d3 Dimer Impurity is a key enabler of the precision and accuracy required in these analytical endeavors, reflecting the high standards of modern pharmaceutical development.
References
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analytical method development and validation of impurity profile in anastrozole. (2018). ResearchGate. Retrieved January 16, 2026, from [Link]
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Anastrozole Impurities. (n.d.). SynZeal. Retrieved January 16, 2026, from [Link]
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Anastrozole Dimer Impurity. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
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Anastrozole-d3 Dimer Impurity. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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Anastrozole EP Impurity and USP Related Compound. (n.d.). SynThink. Retrieved January 16, 2026, from [Link]
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Anastrozole-Impurities. (n.d.). Pharmaffiliates. Retrieved January 16, 2026, from [Link]
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Cheekatla, S., et al. (2011). Determination and characterization of degradation products of anastrozole by LC-MS/MS and NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 16, 2026, from [Link]
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A Review of Chromatographic Methods Used in the Determination of Anastrozole Levels. (n.d.). Austin Publishing Group. Retrieved January 16, 2026, from [Link]
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LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets. (2009). Journal of Pharmaceutical and Biomedical Analysis. Retrieved January 16, 2026, from [Link]
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S. S. Rao, et al. (2008). Isolation and characterization of process related impurities in anastrozole active pharmaceutical ingredient. Journal of the Brazilian Chemical Society. Retrieved January 16, 2026, from [Link]
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SYNTHESIS OF ANTICANCER DRUG ANASTROZOLE VIA PHASE-TRANSFER CATALYST. (n.d.). VAST JOURNALS SYSTEM. Retrieved January 16, 2026, from [Link]
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ANASTROZOLE EP IMPURITY B | ANASTROZOLE USP RC C. (n.d.). Allmpus. Retrieved January 16, 2026, from [Link]
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Significance of Stability Studies on Degradation Product. (n.d.). Research Journal of Pharmacy and Technology. Retrieved January 16, 2026, from [Link]
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